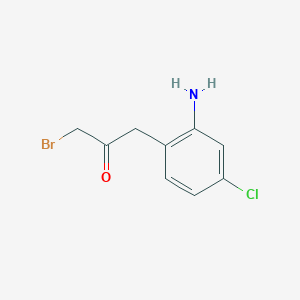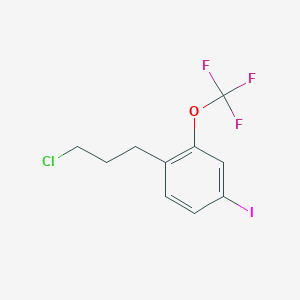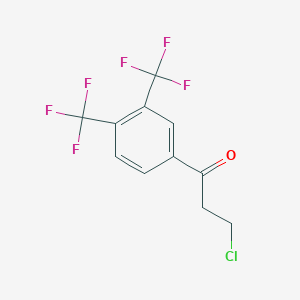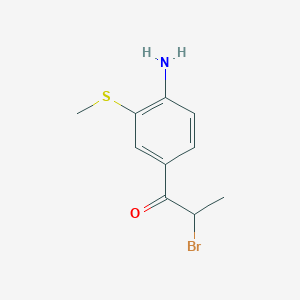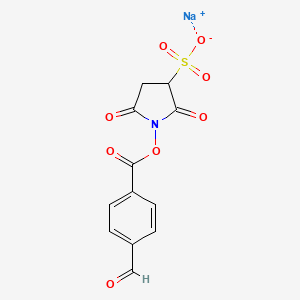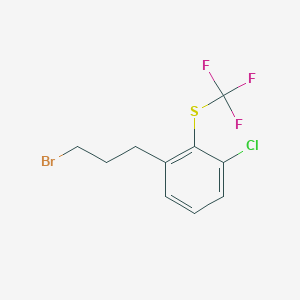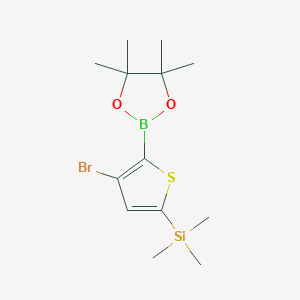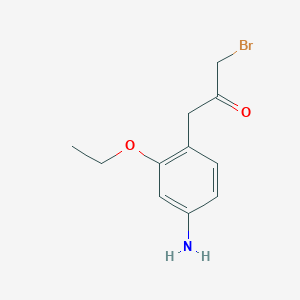
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO2 It is a brominated derivative of a phenylpropanone, characterized by the presence of an amino group and an ethoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-Amino-2-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropanol.
Oxidation: Formation of 1-(4-Nitro-2-ethoxyphenyl)-3-bromopropan-2-one.
Applications De Recherche Scientifique
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one
- 1-(4-Amino-2-ethoxyphenyl)-1-fluoropropan-2-one
- 1-(4-Amino-2-ethoxyphenyl)-1-iodopropan-2-one
Uniqueness
1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
1-(4-amino-2-ethoxyphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11-6-9(13)4-3-8(11)5-10(14)7-12/h3-4,6H,2,5,7,13H2,1H3 |
Clé InChI |
NYPGFKKTUQZIKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)N)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
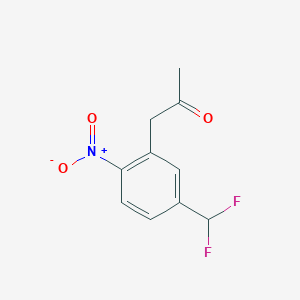
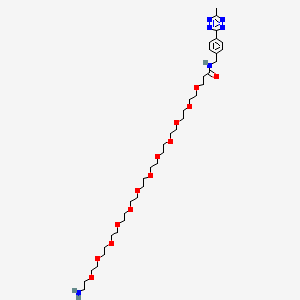
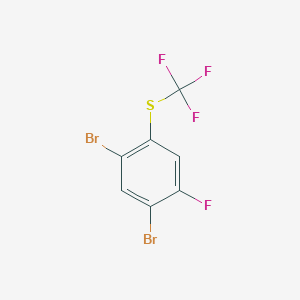
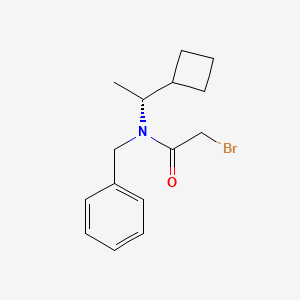
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
